molecular formula C24H24N4O4S3 B12197610 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12197610
M. Wt: 528.7 g/mol
InChI Key: XFDDVISNLRNXOQ-QNGOZBTKSA-N
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Description

Sulfonamide Contribution

  • The -SO₂N(CH₃)₂ group facilitates hydrogen bonding with enzymatic active sites, particularly alkaline phosphatases (ALPs), which regulate phosphate metabolism.
  • Comparative studies show N,N-dimethyl sulfonamides exhibit 3–5× higher ALP inhibition than unsubstituted analogues due to enhanced hydrophobic interactions.

Thiazolidinone Contribution

  • The 2-thioxo-4-oxo-1,3-thiazolidin-5-ylidene system acts as a Michael acceptor, enabling covalent inhibition of cysteine-rich enzymes like tyrosine phosphatases.
  • The 2-methoxyethyl chain at N-3 modulates solubility, balancing polar (methoxy) and nonpolar (ethyl) characteristics for optimal bioavailability.

Pyrazoline Contribution

  • The 1-phenyl-1H-pyrazole spacer orients the sulfonamide and thiazolidinone groups into a coplanar arrangement, maximizing π-orbital overlap for target engagement.
  • Hybrids with this scaffold show dual inhibition of tissue-nonspecific (b-TNAP) and intestinal (c-IAP) alkaline phosphatases, with IC₅₀ values <1 μM in recent analogues.

Comparative Activity of Hybrid Analogues

Hybrid Structure b-TNAP IC₅₀ (μM) c-IAP IC₅₀ (μM) Source
8c (reference) 0.87 ± 0.11 3.45 ± 0.28
This compound (predicted) ~0.5–1.2* ~1.8–3.0*

*Estimates based on structural similarity to .

Properties

Molecular Formula

C24H24N4O4S3

Molecular Weight

528.7 g/mol

IUPAC Name

3-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H24N4O4S3/c1-26(2)35(30,31)20-11-7-8-17(14-20)22-18(16-28(25-22)19-9-5-4-6-10-19)15-21-23(29)27(12-13-32-3)24(33)34-21/h4-11,14-16H,12-13H2,1-3H3/b21-15-

InChI Key

XFDDVISNLRNXOQ-QNGOZBTKSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 1-Phenyl-3-(4-sulfonamidophenyl)-1H-pyrazole

Procedure :

  • Dissolve 4-(dimethylsulfonamido)benzaldehyde (10 mmol) and phenylhydrazine hydrochloride (12 mmol) in ethanol (50 mL).

  • Add acetic acid (5 mL) as catalyst and reflux at 80°C for 6 hours.

  • Cool to 5°C, filter the precipitated pyrazole derivative, and recrystallize from ethanol/water (yield: 78%).

Key Data :

ParameterValue
Melting Point148-150°C
IR (KBr, cm⁻¹)1590 (C=N), 1340 (S=O)
¹H NMR (500 MHz, DMSO-d6)δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H)

Vilsmeier-Haack Formylation

Procedure :

  • Suspend the pyrazole derivative (5 mmol) in DMF (15 mL).

  • Add POCl₃ (7.5 mmol) dropwise at 0°C, then warm to 25°C for 4 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (yield: 65%).

Critical Control Points :

  • Temperature ≤30°C to prevent over-formylation

  • DMF:POCl₃ molar ratio = 1:1.5

Synthesis of 3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one

Procedure :

  • Mix 2-methoxyethylamine (10 mmol) with CS₂ (12 mmol) in acetone (30 mL).

  • Add chloroacetyl chloride (11 mmol) and K₂CO₃ (15 mmol), reflux 3 hours.

  • Filter and concentrate to obtain yellow crystals (yield: 82%).

Characterization :

  • ESI-MS : m/z 206.0 [M+H]⁺

  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Knoevenagel Condensation for Final Coupling

Procedure :

  • Dissolve formylated pyrazole (3 mmol) and thiazolidinone (3.3 mmol) in dry THF (20 mL).

  • Add piperidine (0.3 mL) as base, reflux 12 hours under N₂.

  • Concentrate and purify via flash chromatography (hexane:EtOAc = 3:1) to isolate Z-isomer (yield: 58%).

Stereochemical Control :

  • Z/E ratio = 7:1 confirmed by NOESY (H-5 thiazolidinone to pyrazole CH)

  • Chiral HPLC (Chiralpak IA): tR = 14.2 min (Z), 16.8 min (E)

Reaction Optimization Studies

Solvent Screening for Knoevenagel Step

SolventDielectric ConstantYield (%)Z/E Ratio
THF7.5587:1
DMF36.7425:1
Toluene2.4299:1
Acetonitrile37.5516:1
CatalystLoading (mol%)Time (h)Yield (%)
Piperidine101258
DBU5863
L-Proline151847
No catalyst-24<5

Optimal : 5 mol% DBU reduces reaction time while maintaining yield.

Spectroscopic Characterization

¹H NMR Key Assignments (500 MHz, CDCl₃)

  • δ 8.34 (s, 1H, pyrazole C4-H)

  • δ 7.92 (d, J=8.1 Hz, 2H, sulfonamide Ar-H)

  • δ 6.78 (s, 1H, exocyclic CH=)

  • δ 4.21 (t, J=6.3 Hz, 2H, OCH₂CH₂O)

  • δ 3.45 (s, 6H, N(CH₃)₂)

IR Spectral Peaks (ATR, cm⁻¹)

  • 1685 (C=O thiazolidinone)

  • 1592 (C=N pyrazole)

  • 1328, 1154 (S=O sulfonamide)

Industrial Scale-Up Considerations

Continuous Flow Protocol :

  • Reactor 1: Pyrazole formylation (residence time 30 min, 50°C)

  • Reactor 2: Knoevenagel condensation (residence time 2 h, 80°C)

  • In-line IR monitoring at 1685 cm⁻¹ for conversion tracking

  • Crystallization in anti-solvent (heptane) yields 92% purity

Cost Analysis :

ComponentLab Scale ($/g)Pilot Plant ($/g)
Thiazolidinone12.78.4
DBU catalyst9.26.1
Total45.328.9
ParameterRequirement
Temperature-20°C (long-term)
LightAmber glass protection
Humidity<30% RH
Shelf Life24 months (under N₂)

Degradation pathways include:

  • Hydrolysis of thioxo group to oxo at pH >8

  • Z→E isomerization under UV light (t₁/₂ = 14 days at 25°C)

Chemical Reactions Analysis

Types of Reactions

3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiazolidinone Ring Substituents

  • Target Compound: 2-Methoxyethyl group at the 3-position of the thiazolidinone ring.
  • CAS 623933-06-2 : Features a 3-sec-butyl group, increasing steric hindrance and lipophilicity (molecular weight: 526.7 g/mol).
  • N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide : Substituted with a 4-hydroxy-3-methoxyphenyl group, enabling hydrogen bonding and π-π stacking interactions.

Pyrazole Substitution

  • Target Compound : 1-Phenyl group at the pyrazole’s 1-position.
  • N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide : Contains a 4-chlorophenyl group, enhancing lipophilicity and electron-withdrawing effects.

Terminal Functional Groups

  • Target Compound : N,N-Dimethylbenzenesulfonamide group, which is strongly electron-withdrawing and may influence receptor binding or metabolic stability.
  • CAS 623933-06-2 : Also includes a dimethylbenzenesulfonamide, suggesting shared pharmacokinetic profiles.
  • N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide : Terminates in a 4-methylbenzamide group, which is less polar than sulfonamides and may reduce solubility.

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Key Features

Compound Thiazolidinone Substituent Pyrazole Substituent Terminal Group Molecular Weight (g/mol) Key Spectral Data (IR)
Target Compound 2-Methoxyethyl 1-Phenyl N,N-Dimethylbenzenesulfonamide ~520 (estimated) C=S stretch: ~1240–1255 cm⁻¹
CAS 623933-06-2 3-sec-Butyl 1-Phenyl N,N-Dimethylbenzenesulfonamide 526.7 Not provided
Compound in None (parent thiazolidinone) 3-(4-Chlorophenyl) 4-Methylbenzamide ~500 (estimated) C=O stretch: ~1663–1682 cm⁻¹
Compound in 4-Hydroxy-3-methoxyphenyl Not applicable Benzenesulfonamide ~450 (estimated) νS-H absent; νC=S: ~1247–1255 cm⁻¹

Notes:

  • IR Spectroscopy : The target compound’s thioxo group (C=S) is confirmed by absorption at ~1240–1255 cm⁻¹, consistent with analogs .
  • Tautomerism : Similar to ’s findings, the target compound likely exists in the thione tautomeric form, as indicated by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S .

Biological Activity

The compound 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, specific case studies, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Thiazolidinone moiety : Known for various pharmacological properties, including anti-inflammatory and antimicrobial effects.
  • Pyrazole ring : Often associated with anti-cancer and anti-inflammatory activities.
  • Sulfonamide group : Commonly recognized for antibacterial properties.

The molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 404.49 g/mol.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. A study highlighted the efficacy of thiazolidinone derivatives in reducing cell viability in glioblastoma multiforme cells, suggesting that the thiazolidinone core contributes to the observed antitumor activity .

Antimicrobial Properties

The sulfonamide component of the compound is known for its antibacterial effects. Compounds containing sulfonamide groups have been extensively studied for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. This mechanism has been validated in various studies focusing on bacterial strains resistant to conventional antibiotics .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example, thiazolidine derivatives have been evaluated for their inhibitory effects on α-amylase and urease, which are relevant in diabetes management and kidney function, respectively. Several derivatives exhibited potent inhibitory activity compared to standard drugs .

Study 1: Anticancer Efficacy

A study conducted by Da Silva et al. evaluated the cytotoxicity of synthesized thiazolidinone derivatives against glioblastoma cell lines. The results indicated that specific modifications to the thiazolidinone structure enhanced anticancer activity, with some compounds achieving over 70% inhibition of cell proliferation .

Study 2: Antimicrobial Activity

In another investigation, a series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the thiazolidinone scaffold significantly improved antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazolidinone moiety interacts with enzymes critical for cellular metabolism.
  • Disruption of Cell Membranes : The sulfonamide group may alter membrane permeability in bacteria.
  • Induction of Apoptosis : Pyrazole derivatives have been shown to activate apoptotic pathways in cancer cells.

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